N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-methylpropanamide
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Overview
Description
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-methylpropanamide is a synthetic compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is characterized by the presence of an indole moiety, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-methylpropanamide typically involves the reaction of 5-methoxyindole with an appropriate alkylating agent to introduce the ethyl group at the nitrogen atom. This is followed by the acylation of the resulting intermediate with 2-methylpropanoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the amide can be reduced to form amines.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-methylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide
- 5-methoxy-N,N-diisopropyltryptamine
- Melatonin (N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide)
Uniqueness
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-methylpropanamide is unique due to its specific substitution pattern on the indole ring and the presence of the 2-methylpropanamide group. This structural uniqueness can lead to distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C15H20N2O2 |
---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
N-[2-(5-methoxyindol-1-yl)ethyl]-2-methylpropanamide |
InChI |
InChI=1S/C15H20N2O2/c1-11(2)15(18)16-7-9-17-8-6-12-10-13(19-3)4-5-14(12)17/h4-6,8,10-11H,7,9H2,1-3H3,(H,16,18) |
InChI Key |
CTPXKTJTSJPDMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NCCN1C=CC2=C1C=CC(=C2)OC |
Origin of Product |
United States |
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